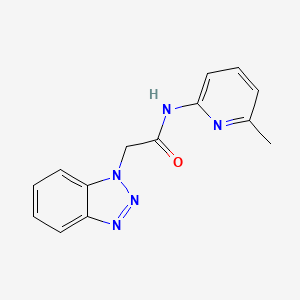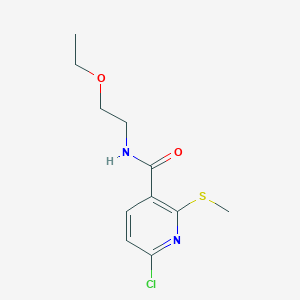![molecular formula C19H19FN2O3 B2834795 N-Benzyl-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide CAS No. 1448122-90-4](/img/structure/B2834795.png)
N-Benzyl-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure, which includes a benzyl group, a fluorophenoxy group, and an azetidine ring. These structural features contribute to its versatility and potential in various fields of study.
Mechanism of Action
Target of Action
It is known that azetidines, a class of compounds to which this molecule belongs, are often used as building blocks for polyamines . Polyamines play crucial roles in various biological processes, including cell growth and differentiation, gene expression, and protein synthesis .
Mode of Action
Azetidines are known to undergo anionic and cationic ring-opening polymerization . This process allows the creation of polyamines with various structures, providing a versatile platform for the development of new materials and therapeutics .
Biochemical Pathways
Given its potential role in the synthesis of polyamines, it may influence pathways related to cell growth and differentiation, gene expression, and protein synthesis .
Result of Action
Given its potential role in the synthesis of polyamines, it may influence various cellular processes, including cell growth and differentiation, gene expression, and protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the azetidine ring. The azetidine ring can be synthesized through anionic or cationic ring-opening polymerization of aziridines and azetidines Common reagents used in these reactions include benzyl bromide and 2-fluorophenol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl or fluorophenoxy groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl bromide, 2-fluorophenol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-Benzyl-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a therapeutic agent in various biological assays.
Medicine: Explored for its potential in drug discovery and development, particularly for its unique chemical properties.
Industry: Utilized in the development of catalysts and other industrial applications.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Similar in structure but with a three-membered ring instead of a four-membered azetidine ring.
Other Azetidines: Compounds with different substituents on the azetidine ring.
Uniqueness
N-Benzyl-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide stands out due to its specific combination of benzyl, fluorophenoxy, and azetidine groups. This unique structure contributes to its versatility and potential in various scientific research applications.
Properties
IUPAC Name |
N-benzyl-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c20-16-8-4-5-9-17(16)25-13-18(23)22-11-15(12-22)19(24)21-10-14-6-2-1-3-7-14/h1-9,15H,10-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTNFHGZLAKLQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2834717.png)


![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2834722.png)

![ethyl 4-(2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2834725.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2834728.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2834730.png)


